molecular formula C13H21NO4 B2876061 2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid CAS No. 2166905-97-9

2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B2876061
CAS No.: 2166905-97-9
M. Wt: 255.314
InChI Key: RMHZKHDECZQKIG-UHFFFAOYSA-N
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Description

2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid is a chemical compound with the CAS Number: 2166905-97-9 . It has a molecular weight of 255.31 . The compound is white to yellow in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO4/c1-11(2,3)18-10(17)14-7-13(8-14)5-12(4,6-13)9(15)16/h5-8H2,1-4H3,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 255.31 . It is a white to yellow solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Derivation Applications

  • Efficient Synthetic Routes : Meyers et al. (2009) describe efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to 2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid. This compound serves as a useful intermediate for further selective derivation, particularly on azetidine and cyclobutane rings, thus providing access to novel compounds complementary to piperidine ring systems (Meyers et al., 2009).

  • Synthesis of Novel Amino Acids : Radchenko et al. (2010) conducted the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, an analogue of the compound . These novel amino acids add to the family of sterically constrained amino acids, finding applications in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

  • Photochemical and Thermal Rearrangement : Lattes et al. (1982) studied the photochemical and thermal rearrangement of spirooxaziridines, specifically (2R,αS)-6(e)-tert-butyl-2-(α-methylbenzyl)-1,2-oxazaspiro[2.5.] octane. This work is significant for understanding the behavior of similar compounds under different conditions (Lattes et al., 1982).

Medicinal Chemistry and Drug Design

  • Synthesis of Antiviral Compounds : López et al. (2020) described the synthesis of N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the industrial synthesis of antiviral ledipasvir. The process involves an enantioselective preparation of 4-methyleneprolinate, indicating potential in medicinal chemistry (López et al., 2020).

  • Potential Antibacterial Activity : Odagiri et al. (2013) synthesized novel quinoline derivatives with a 5-azaspiro[2.4]heptane moiety, exhibiting potent in vitro and in vivo antibacterial activity against respiratory pathogens. This highlights the compound's relevance in developing new antibacterial drugs (Odagiri et al., 2013).

  • Peptide Synthesis and Modification : Matt and Seebach (1998) explored the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues, using N-(tert-butoxy)carbonyl-protected peptides. This research provides insights into peptide-backbone modification, which is crucial for peptide synthesis involving compounds like this compound (Matt & Seebach, 1998).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

6-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-11(2,3)18-10(17)14-7-13(8-14)5-12(4,6-13)9(15)16/h5-8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHZKHDECZQKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CN(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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